(4',3-Difluorobiphenyl-5-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4’,3-Difluorobiphenyl-5-yl)methanamine is a synthetic compound belonging to the class of biphenyl derivatives.
Vorbereitungsmethoden
The synthesis of (4’,3-Difluorobiphenyl-5-yl)methanamine typically involves several steps, starting from commercially available precursors. One common method involves the bromination of a biphenyl derivative, followed by a series of reactions including O-alkylation, cyclization, and reduction . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and environmental sustainability .
Analyse Chemischer Reaktionen
(4’,3-Difluorobiphenyl-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound, often resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles under specific conditions.
Wissenschaftliche Forschungsanwendungen
(4’,3-Difluorobiphenyl-5-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, benefiting from its unique chemical properties.
Wirkmechanismus
The mechanism of action of (4’,3-Difluorobiphenyl-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable compound in drug discovery and development . The pathways involved often include modulation of enzyme activity or receptor signaling, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
(4’,3-Difluorobiphenyl-5-yl)methanamine can be compared with other biphenyl derivatives, such as:
(3’,3-Difluorobiphenyl-4-yl)methanamine: Similar in structure but with different fluorine atom positions, affecting its chemical reactivity and applications.
(4-Fluorobiphenyl-4-yl)methanamine: Contains only one fluorine atom, resulting in different chemical and biological properties.
(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine: A structurally related compound with distinct applications in pharmaceuticals and fine chemicals.
Eigenschaften
Molekularformel |
C13H11F2N |
---|---|
Molekulargewicht |
219.23 g/mol |
IUPAC-Name |
[3-fluoro-5-(4-fluorophenyl)phenyl]methanamine |
InChI |
InChI=1S/C13H11F2N/c14-12-3-1-10(2-4-12)11-5-9(8-16)6-13(15)7-11/h1-7H,8,16H2 |
InChI-Schlüssel |
HBSROGRBJPEAMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)CN)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.